6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Scientific Research Applications
The potential applications of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. One of the most promising areas of application is in the field of medicine. Studies have shown that this compound has potent anti-cancer properties and can be used to treat various types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are still being studied. However, studies have shown that this compound has a low toxicity profile and does not have any significant adverse effects on normal cells. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial effects, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer properties and can be used to treat various types of cancer. Additionally, this compound has a low toxicity profile and does not have any significant adverse effects on normal cells. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are many potential future directions for the study of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine, agriculture, and material science. Finally, new synthesis methods for this compound may be developed to make the process more efficient and cost-effective.
Synthesis Methods
The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction between an azide and an alkyne. This method has been used successfully by many researchers to produce high yields of the compound.
properties
Molecular Formula |
C20H18N4O4S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N4O4S/c1-25-14-6-4-13(11-16(14)26-2)19-21-22-20-24(19)23-18(29-20)10-12-3-5-15-17(9-12)28-8-7-27-15/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
NQEOWGNOSLVZJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC5=C(C=C4)OCCO5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC5=C(C=C4)OCCO5)OC |
Origin of Product |
United States |
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